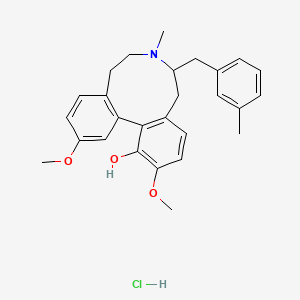
5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-((3-methylphenyl)methyl)-, hydrochloride, (-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-((3-methylphenyl)methyl)-, hydrochloride, (-)- is a complex organic compound with a unique structure It is characterized by its multiple methoxy groups, a methyl group, and a phenylmethyl group attached to a dibenzazonin core
Méthodes De Préparation
The synthesis of 5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-((3-methylphenyl)methyl)-, hydrochloride, (-)- involves several steps. The synthetic route typically starts with the preparation of the dibenzazonin core, followed by the introduction of the methoxy groups, the methyl group, and the phenylmethyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-((3-methylphenyl)methyl)-, hydrochloride, (-)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-((3-methylphenyl)methyl)-, hydrochloride, (-)- is unique due to its specific functional groups and structural features. Similar compounds include other dibenzazonin derivatives with different substituents, which may have different properties and applications.
Propriétés
Numéro CAS |
79989-29-0 |
|---|---|
Formule moléculaire |
C27H32ClNO3 |
Poids moléculaire |
454.0 g/mol |
Nom IUPAC |
4,16-dimethoxy-10-methyl-9-[(3-methylphenyl)methyl]-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol;hydrochloride |
InChI |
InChI=1S/C27H31NO3.ClH/c1-18-6-5-7-19(14-18)15-22-16-21-9-11-25(31-4)27(29)26(21)24-17-23(30-3)10-8-20(24)12-13-28(22)2;/h5-11,14,17,22,29H,12-13,15-16H2,1-4H3;1H |
Clé InChI |
QHRREUIIVKQYIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CC2CC3=C(C4=C(CCN2C)C=CC(=C4)OC)C(=C(C=C3)OC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


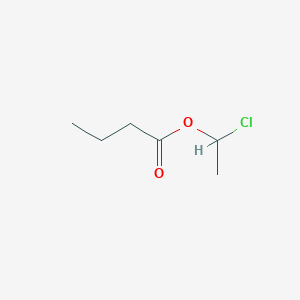
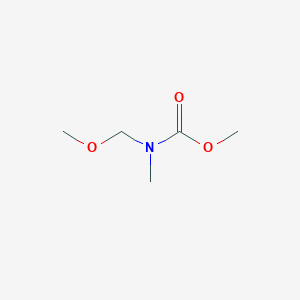

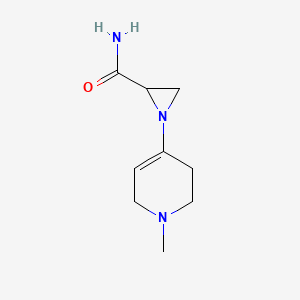
![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide](/img/structure/B14434881.png)
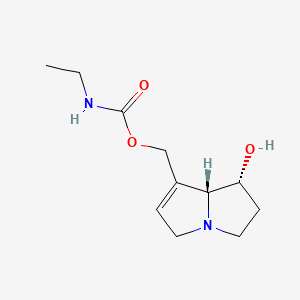
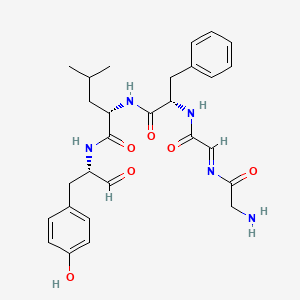
![4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol](/img/structure/B14434890.png)
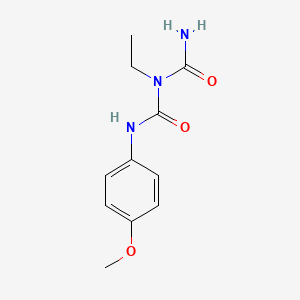
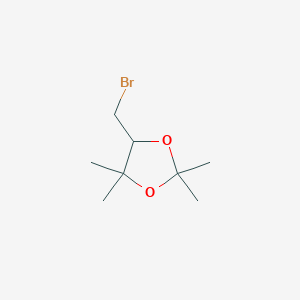
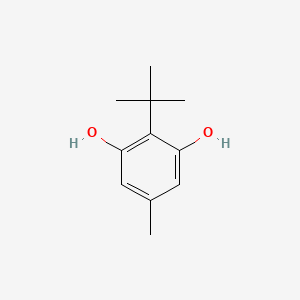
![Bicyclo[2.2.2]octan-1-ol, 4-heptyl-](/img/structure/B14434914.png)

